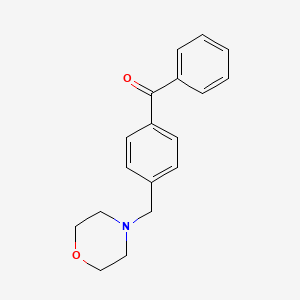

4-(Morpholinomethyl)benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

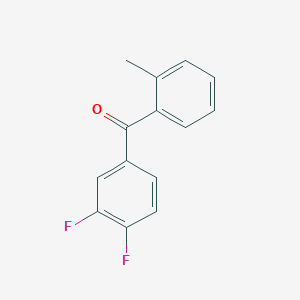

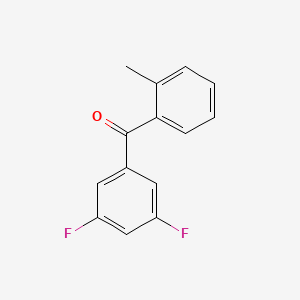

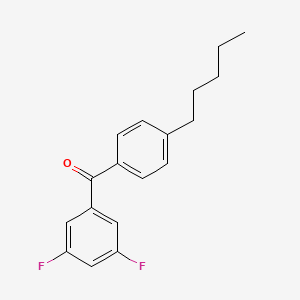

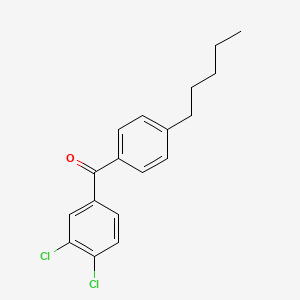

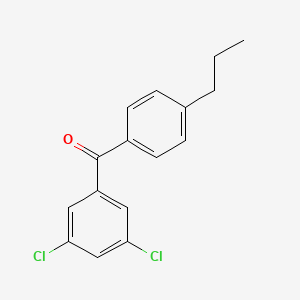

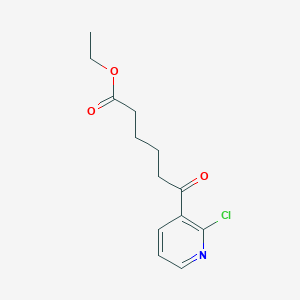

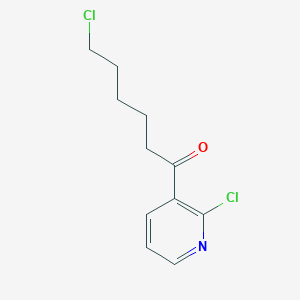

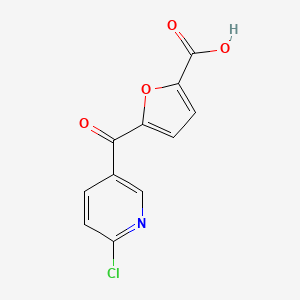

The synthesis of benzophenone derivatives, such as 4-(Morpholinomethyl)benzophenone, can be achieved through various methods. One common method is the Friedel-Crafts alkylation or acylation . Another method involves the use of organometallic routes, such as the phenylmagnesium Grignard reagent and benzaldehyde to make a secondary alcohol and subsequent oxidation with MnO2 to the ketone .Molecular Structure Analysis

The InChI code for 4-(Morpholinomethyl)benzophenone is 1S/C18H19NO2/c20-18(16-4-2-1-3-5-16)17-8-6-15(7-9-17)14-19-10-12-21-13-11-19/h1-9H,10-14H2 . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación

Antiproliferative Activity

Al-Ghorbani et al. (2017) synthesized novel 4-benzyl-morpholine-2-carboxylic acid derivatives from 4-(morpholinomethyl)benzophenone and evaluated their antiproliferative activity against various types of neoplastic cells. Their study found that specific structural modifications on the benzophenone ring significantly enhance anti-mitogenic activity, suggesting potential applications in cancer therapy (Al-Ghorbani et al., 2017).

Photochemistry in Biological and Material Science

Dormán et al. (2016) discussed the broad applications of benzophenone photochemistry in biological chemistry, bioorganic chemistry, and material science. Benzophenone photophores have unique photochemical properties, useful for binding site mapping, proteome profiling, bioconjugation, and surface grafting, highlighting their versatile role in scientific research (Dormán et al., 2016).

UV Absorption and Environmental Impact

Zucchi et al. (2011) investigated the effects of benzophenone-4, a related compound, on hormonal pathways in zebrafish, pointing to its potential environmental impact. Their findings are relevant for assessing the ecological implications of benzophenone derivatives, including 4-(morpholinomethyl)benzophenone (Zucchi et al., 2011).

Antitumor Properties

Kumazawa et al. (1997) synthesized benzophenone derivatives, including morpholino and thiomorpholino benzophenones, demonstrating their potent cytotoxic and antitumor activities. This suggests the potential of 4-(morpholinomethyl)benzophenone derivatives in developing new cancer treatments (Kumazawa et al., 1997).

Photoprobes for Biochemical Applications

Prestwich et al. (1997) highlighted the use of benzophenone photoprobes in biochemical research. They emphasized their efficiency in studying protein-ligand interactions, offering insights into the potential applications of 4-(morpholinomethyl)benzophenone in understanding complex biological processes (Prestwich et al., 1997).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Propiedades

IUPAC Name |

[4-(morpholin-4-ylmethyl)phenyl]-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-18(16-4-2-1-3-5-16)17-8-6-15(7-9-17)14-19-10-12-21-13-11-19/h1-9H,10-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYXSAVQMSZYEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642614 |

Source

|

| Record name | {4-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Morpholinomethyl)benzophenone | |

CAS RN |

789427-08-3 |

Source

|

| Record name | {4-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.